

# Solubility Profile of 2-Bromo-4-chloro-1-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-4-chloro-1-nitrobenzene

Cat. No.: B1277871

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This guide provides a comprehensive overview of the solubility of **2-Bromo-4-chloro-1-nitrobenzene** in common laboratory solvents, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility, predictive measures based on physicochemical properties, and a detailed experimental protocol for determining solubility.

## Physicochemical Properties and Solubility Prediction

**2-Bromo-4-chloro-1-nitrobenzene** is a halogenated aromatic compound.<sup>[1]</sup> Its molecular structure, featuring a non-polar benzene ring and a polar nitro group, gives it an amphiphilic nature.<sup>[1]</sup> Key physical properties that influence its solubility are listed below.

Property	Value	Implication for Solubility
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrClNO <sub>2</sub>	-
Molecular Weight	236.45 g/mol	-
Melting Point	49-50 °C	Affects the energy required for dissolution.
LogP	~3.53	A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, suggesting poor water solubility and better solubility in non-polar organic solvents.[2]
Hydrogen Bond Donors	0	The absence of hydrogen bond donors limits its ability to form strong interactions with protic solvents like water.[2]
Hydrogen Bond Acceptors	2	The oxygen atoms of the nitro group can act as hydrogen bond acceptors, allowing for some interaction with polar solvents.[2]

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This rule suggests that a solute will dissolve best in a solvent that has a similar polarity. Given the LogP value and structural features of **2-Bromo-4-chloro-1-nitrobenzene**, it is predicted to be more soluble in non-polar and moderately polar organic solvents than in highly polar solvents like water.

## Qualitative Solubility Data

While specific quantitative data is scarce, the available literature provides a consistent qualitative description of the solubility of **2-Bromo-4-chloro-1-nitrobenzene**.

Solvent	Polarity	Qualitative Solubility	Reference
Water	High	Insoluble / Slightly Soluble	<a href="#">[1]</a> <a href="#">[3]</a>
Ethanol	Polar Protic	Soluble	<a href="#">[3]</a>
Methanol	Polar Protic	Soluble (inferred from recrystallization data)	<a href="#">[1]</a>
Diethyl Ether	Non-polar	Soluble	<a href="#">[3]</a>

The solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and non-polar aromatic solvents (e.g., toluene) is expected to be good, based on general principles of solubility. However, experimental verification is recommended.

## Experimental Protocol for Solubility Determination

The following is a general experimental procedure for the gravimetric determination of the solubility of a solid compound like **2-Bromo-4-chloro-1-nitrobenzene** in a given solvent.

Objective: To determine the concentration of a saturated solution of **2-Bromo-4-chloro-1-nitrobenzene** in a specific solvent at a controlled temperature.

Materials:

- **2-Bromo-4-chloro-1-nitrobenzene**
- Selected solvent(s)
- Analytical balance
- Temperature-controlled shaker or water bath
- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE)

- Volumetric flasks
- Beakers
- Pipettes
- Evaporating dish or pre-weighed vial

Procedure:

- Preparation of a Saturated Solution:
  - Add an excess amount of **2-Bromo-4-chloro-1-nitrobenzene** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
  - Seal the vial tightly to prevent solvent evaporation.
  - Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
  - Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:
  - Allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
  - Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
  - Filter the collected supernatant through a syringe filter into a pre-weighed container (e.g., an evaporating dish or a clean vial). This step is critical to remove any undissolved solid particles.
- Solvent Evaporation and Mass Determination:

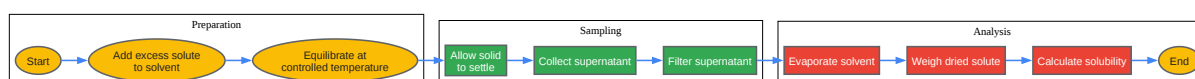
- Evaporate the solvent from the filtered solution. This can be done at room temperature in a fume hood, or by gentle heating if the compound is thermally stable.
- Once the solvent has completely evaporated, weigh the container with the dried solute.
- Calculation of Solubility:
  - Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.
  - The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent sample taken.

#### Safety Precautions:

- Handle **2-Bromo-4-chloro-1-nitrobenzene** in a well-ventilated area, such as a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Consult the Safety Data Sheet (SDS) for detailed safety information.

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.



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Experimental workflow for determining the solubility of a solid compound.

This technical guide provides a foundational understanding of the solubility of **2-Bromo-4-chloro-1-nitrobenzene**. For applications requiring precise solubility data, it is imperative to perform experimental determinations as outlined in the provided protocol.

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